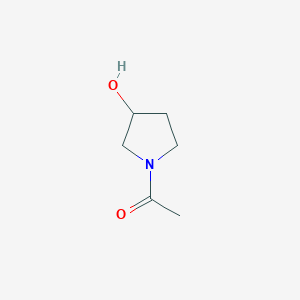

1-(3-Hydroxypyrrolidin-1-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(8)7-3-2-6(9)4-7/h6,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHQVFPGHQBQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436594 | |

| Record name | 1-(3-hydroxypyrrolidin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23123-19-5 | |

| Record name | 1-(3-hydroxypyrrolidin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 3 Hydroxypyrrolidin 1 Yl Ethanone and Its Derivatives

Stereoselective Synthesis Approaches

Achieving high levels of stereocontrol is paramount in the synthesis of bioactive molecules. For 3-hydroxypyrrolidine derivatives, the stereochemistry at the C3 position is critical for biological activity. Various strategies have been developed to control this stereocenter, broadly categorized into chiral pool synthesis, biocatalytic methods, and asymmetric synthesis.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach transfers the inherent chirality of the starting material to the target molecule.

From Malic Acid and Glutamic Acid: Naturally occurring acids like malic acid and glutamic acid have been employed as chiral precursors. For instance, (S)-malic acid can be converted into chiral N-benzyl-3-hydroxypyrrolidine through a sequence involving condensation with benzylamine (B48309) followed by reduction with a strong reducing agent. google.com Similarly, glutamic acid can be transformed into chiral 4-amino-2-hydroxybutyric acid, which serves as a key intermediate for constructing the chiral 3-hydroxypyrrolidine ring. google.com

From 4-Hydroxyproline (B1632879): Derivatives of 4-hydroxyproline, another abundant chiral starting material, are common precursors for pyrrolidine-containing drugs. mdpi.com The synthesis often involves functional group manipulations of the existing chiral pyrrolidine (B122466) ring.

From 1,2,4-Butanetriol: Chiral 1,2,4-butanetriol, accessible from natural sources, is another key starting material. The synthesis involves reducing a 4-halo-3-hydroxybutyrate to the corresponding butanol, followed by selective activation of the primary alcohol and subsequent reaction with an amine to form the N-substituted-3-hydroxypyrrolidine ring. google.com

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis, providing high enantioselectivity under mild reaction conditions. Enzymes and whole-cell systems are increasingly used to produce enantiopure intermediates for 3-hydroxypyrrolidine synthesis.

Ketoreductase (KRED) Catalyzed Reduction: A prominent biocatalytic method involves the asymmetric reduction of N-protected-3-pyrrolidinone to the corresponding (R)- or (S)-3-hydroxypyrrolidine derivative. Ketoreductases (KREDs), often used as lyophilized powders from E. coli lysate, can achieve high conversions and excellent enantiomeric excess (>99% ee). These reactions can be performed as dynamic kinetic reductions, converting the entire racemic starting material to a single desired stereoisomer.

Whole-Cell Biotransformations: Microorganisms such as Sphingomonas sp. HXN-200 have demonstrated the ability to perform highly regio- and stereoselective hydroxylation of N-protected pyrrolidines. acs.orgwikipedia.org This method directly introduces the hydroxyl group at the C3 position of the pyrrolidine ring. The enantioselectivity can be influenced by the choice of the N-protecting group on the pyrrolidine substrate. For example, hydroxylation of N-benzyloxycarbonyl-pyrrolidine can yield the (R)-product with 75% ee, which can be further enhanced to 98% ee through crystallization. wikipedia.org This biocatalyst is robust and can be stored frozen for extended periods without significant loss of activity, making it suitable for preparative-scale synthesis. acs.orgwikipedia.org

The table below summarizes the effect of different N-protecting groups on the biocatalytic hydroxylation of pyrrolidines using Sphingomonas sp. HXN-200. wikipedia.org

| N-Protecting Group | Product | Enantiomeric Excess (ee) | Configuration | Activity (U/g CDW) |

| Benzyl | N-benzyl-3-hydroxypyrrolidine | 53% | S | 5.8 |

| Benzoyl | N-benzoyl-3-hydroxypyrrolidine | 52% | R | 2.2 |

| Benzyloxycarbonyl | N-benzyloxycarbonyl-3-hydroxypyrrolidine | 75% | R | 16 |

| Phenoxycarbonyl | N-phenoxycarbonyl-3-hydroxypyrrolidine | 39% | S | 14 |

| tert-Butoxycarbonyl | N-tert-butoxycarbonyl-3-hydroxypyrrolidine | 23% | R | 24 |

Data sourced from The Journal of Organic Chemistry. wikipedia.org

Asymmetric synthesis involves the creation of chiral molecules from achiral or racemic precursors using chiral catalysts or reagents. This approach is highly versatile for accessing various stereoisomers.

Iridium-Catalyzed Allylic Amination: A stereodivergent method for synthesizing 2,5-disubstituted 3-hydroxypyrrolidines utilizes an intramolecular iridium-catalyzed allylic amination. By selecting the appropriate enantiomer of a chiral ligand, it is possible to control the relative stereochemistry of the substituents on the pyrrolidine ring, providing access to different diastereomers from a common precursor.

Copper-Catalyzed 1,3-Dipolar Cycloaddition: The enantioselective 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes, catalyzed by a chiral copper(I) complex, is a powerful method for the stereocontrolled synthesis of highly functionalized pyrrolidines. nih.gov This method allows for the construction of the pyrrolidine ring with high diastereo- and enantioselectivity.

Organocatalysis: Chiral organocatalysts, such as proline derivatives, have been used to catalyze asymmetric reactions to form pyrrolidine scaffolds. For example, enantioselective intramolecular aza-Michael cyclizations catalyzed by a chiral phosphoric acid can produce enantioenriched pyrrolidines. core.ac.uk

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular complexity. nih.govmdpi.com

The synthesis of substituted pyrrolidines can be achieved through diastereoselective MCRs. A notable example involves the one-pot reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.gov This reaction can construct up to three new stereogenic centers in a single step, yielding highly substituted pyrrolidine derivatives. nih.gov Another powerful MCR is the [3+2] cycloaddition reaction between an azomethine ylide (generated in situ from an amino acid and an aldehyde or ketone) and a dipolarophile, which directly constructs the pyrrolidine ring. mdpi.comtandfonline.com This approach is highly modular, allowing for the synthesis of a diverse library of pyrrolidine derivatives by varying the components. mdpi.com

Catalyst-Mediated and Metal-Free Synthetic Pathways

Both metal-catalyzed and metal-free reactions play crucial roles in the synthesis of pyrrolidine systems, offering complementary approaches to ring formation and functionalization.

Catalyst-Mediated Pathways:

Palladium Catalysis: Palladium catalysts are widely used for C-C and C-N bond formation. For instance, a palladium-catalyzed hydroarylation of pyrrolines provides a direct route to 3-aryl pyrrolidines. nih.gov

Iridium Catalysis: Iridium complexes can catalyze the reductive generation of azomethine ylides from amides, which then undergo [3+2] cycloaddition reactions to form complex pyrrolidines. acs.org Cp*Ir complexes have also been used for the N-heterocyclization of primary amines with diols to yield cyclic amines, including pyrrolidines. organic-chemistry.org

Gold Catalysis: Gold catalysts enable tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides, providing an efficient route to enantioenriched pyrrolidines. organic-chemistry.org

Rhodium Catalysis: Dirhodium catalysts facilitate intramolecular nitrene insertion into sp³ C-H bonds, leading to the regio- and diastereoselective synthesis of N-unprotected pyrrolidines under mild conditions. organic-chemistry.org

The table below provides examples of catalyst-mediated reactions for pyrrolidine synthesis.

| Catalyst Type | Reaction Type | Key Transformation |

| Palladium | Hydroarylation | Arylation of pyrroline (B1223166) C=C bond |

| Iridium | Reductive Cycloaddition | Azomethine ylide generation from amides |

| Gold | Cycloisomerization/Hydrogenation | Cyclization of homopropargyl sulfonamides |

| Rhodium | C-H Amination | Intramolecular nitrene insertion |

Metal-Free Synthetic Pathways: The development of metal-free synthetic methods is driven by the need to reduce cost and eliminate toxic metal residues in the final products, which is particularly important in pharmaceutical synthesis.

Iodine-Mediated C-H Amination: Molecular iodine (I₂) can be used as the sole oxidant to promote the direct amination of sp³ C-H bonds, providing a straightforward, transition-metal-free route to pyrrolidines from accessible substrates. organic-chemistry.org

Organocatalyzed Cycloadditions: As mentioned previously, chiral phosphoric acids can catalyze asymmetric aza-Michael reactions to form pyrrolidines without the need for a metal catalyst. core.ac.uk

Thermal [3+2] Cycloadditions: The 1,3-dipolar cycloaddition of azomethine ylides can often be performed under thermal conditions without any catalyst, representing a green and atom-economical method for pyrrolidine synthesis. mdpi.com

Novel Cyclization and Ring-Forming Methodologies for Pyrrolidine Systems

The construction of the pyrrolidine ring is the cornerstone of any synthesis of 1-(3-hydroxypyrrolidin-1-yl)ethanone. Novel methodologies focus on efficiency, stereocontrol, and substrate scope.

1,3-Dipolar Cycloaddition: This reaction is one of the most powerful methods for constructing five-membered heterocycles. wikipedia.orgrsc.org The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) is a convergent and often highly stereospecific approach to substituted pyrrolidines. acs.orgrsc.org The versatility of this method allows for the synthesis of a wide array of complex pyrrolidine structures, including spirocyclic systems. mdpi.com

Intramolecular Cyclization of Acyclic Precursors: Many syntheses rely on the cyclization of a linear precursor that already contains the necessary atoms for the ring.

A key strategy involves the hydrogenation of a chiral nitrile, such as a protected 4-halo-3-hydroxybutyronitrile, in the presence of a metal catalyst. google.com This single step achieves both the reduction of the nitrile to an amine and the subsequent in situ intramolecular cyclization to form the pyrrolidine ring. google.com

The intramolecular Schmidt reaction, promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), provides a route to 2-substituted pyrrolidines from ω-azido carboxylic acids. organic-chemistry.org

"Clip-Cycle" Synthesis: A novel strategy termed 'clip-cycle' involves activating a Cbz-protected bis-homoallylic amine by 'clipping' it to a thioacrylate via alkene metathesis. The resulting intermediate then undergoes an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, to form the pyrrolidine ring with high enantioselectivity. core.ac.uk

Functionalization and Derivatization Strategies

The chemical scaffold of this compound, also known as N-acetyl-3-hydroxypyrrolidine, offers multiple avenues for structural modification, rendering it a valuable building block in medicinal chemistry and materials science. The key reactive sites for functionalization are the secondary hydroxyl group at the C3 position and, to a lesser extent, the amide functionality. Strategies for derivatization primarily focus on the hydroxyl group, allowing for the introduction of a wide array of substituents through reactions such as acylation, alkylation, and stereospecific substitutions. These modifications are crucial for modulating the molecule's physicochemical properties, including lipophilicity, polarity, and biological activity.

A common synthetic precursor for these derivatizations is the N-tert-butoxycarbonyl (Boc) protected analogue, tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The N-Boc group is widely used due to its stability under various reaction conditions and its facile removal, providing a versatile route to N-unsubstituted or differently N-substituted pyrrolidine derivatives after the desired modification at the C3-hydroxyl group has been achieved. The subsequent N-acetylation provides the target compound's derivatives. The strategies discussed below are often applicable to both the N-acetyl and N-Boc protected scaffolds.

O-Acylation

The conversion of the hydroxyl group to an ester is a fundamental derivatization strategy. This is typically achieved through reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, O-acetylation using acetic anhydride in pyridine (B92270) is a standard procedure for protecting hydroxyl groups or introducing an acetyl moiety. The use of a catalyst, such as 4-(dimethylamino)pyridine (DMAP), can significantly accelerate the reaction, especially for sterically hindered alcohols. This reaction is generally high-yielding and proceeds under mild conditions.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Conditions | Product | Yield |

| This compound | Acetic Anhydride | Pyridine, DMAP | Dichloromethane | 0 °C to RT | 1-Acetylpyrrolidin-3-yl acetate | High |

| tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Benzoyl Chloride | Triethylamine | Dichloromethane | RT, 12h | tert-Butyl 3-(benzoyloxy)pyrrolidine-1-carboxylate | >95% |

O-Alkylation

The formation of ether linkages at the C3 position is another important functionalization pathway. The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, is a common method. Phase-transfer catalysts can also be employed to facilitate the reaction, particularly under milder, greener conditions. This strategy allows for the introduction of a diverse range of alkyl and aryl groups.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield |

| tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate | Benzyl Bromide | NaH | DMF | 0 °C to RT | tert-Butyl (R)-3-(benzyloxy)pyrrolidine-1-carboxylate | 90% |

| tert-Butyl (S)-3-hydroxypyrrolidine-1-carboxylate | 4-Chlorobenzyl chloride | NaH | THF | RT, 18h | tert-Butyl (S)-3-((4-chlorobenzyl)oxy)pyrrolidine-1-carboxylate | 85% |

Mitsunobu Reaction

For stereospecific substitution of the hydroxyl group, the Mitsunobu reaction is an exceptionally powerful tool. This reaction allows for the conversion of a primary or secondary alcohol into a variety of other functional groups, such as esters, ethers, and azides, with complete inversion of stereochemistry. researchgate.netnih.govtcichemicals.com The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The alcohol is activated in situ, forming an oxyphosphonium salt, which then undergoes an SN2 reaction with a suitable pronucleophile (e.g., a carboxylic acid, phenol, or imide). tcichemicals.com

The high stereoselectivity of the Mitsunobu reaction makes it invaluable in the synthesis of chiral molecules where precise control of stereocenters is critical. nih.gov For example, reacting (R)-N-Boc-3-hydroxypyrrolidine with a carboxylic acid under Mitsunobu conditions will yield the corresponding (S)-ester.

| Alcohol | Pronucleophile | Reagents | Solvent | Conditions | Product | Yield |

| (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | p-Nitrobenzoic acid | PPh3, DIAD | THF | 0 °C to RT | (S)-tert-Butyl 3-((4-nitrobenzoyl)oxy)pyrrolidine-1-carboxylate | High |

| (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Phthalimide | PPh3, DEAD | Toluene | RT, 6h | (R)-tert-Butyl 3-phthalimidopyrrolidine-1-carboxylate | 89% |

Sulfonylation

The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine or triethylamine. This derivatization activates the C3 position for subsequent nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities, including azides, cyanides, and various carbon and heteroatom nucleophiles.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield |

| (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | 0 °C to RT | (S)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate | 92% |

| (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 0 °C, 1h | (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 95% |

These functionalization and derivatization strategies highlight the versatility of this compound and its analogues as synthetic intermediates. The ability to precisely modify the C3 position allows for the systematic exploration of structure-activity relationships in drug discovery and the tailoring of molecular properties for various applications.

Spectroscopic and Advanced Analytical Characterization of 1 3 Hydroxypyrrolidin 1 Yl Ethanone and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy : In a ¹H NMR spectrum of 1-(3-Hydroxypyrrolidin-1-yl)ethanone, distinct signals (resonances) are expected for the protons in different parts of the molecule. The acetyl methyl protons (-COCH₃) would likely appear as a sharp singlet. The protons on the pyrrolidine (B122466) ring would show more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The proton on the carbon bearing the hydroxyl group (CH-OH) would have a chemical shift influenced by the electronegative oxygen atom. The hydroxyl proton (-OH) itself may appear as a broad singlet, and its position can be concentration and solvent dependent.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct peaks would be anticipated for the carbonyl carbon (C=O) of the acetyl group, the methyl carbon (-CH₃) of the acetyl group, the carbon atom attached to the hydroxyl group (-CHOH), and the other carbon atoms of the pyrrolidinyl ring. The chemical shifts of these carbons are indicative of their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical predictions and may differ from experimental values.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -COCH₃ | ~2.1 | ~22 |

| -COCH₃ | N/A | ~170 |

| Ring CH₂ (adjacent to N) | ~3.4 - 3.7 | ~45-50 |

| Ring CH₂ | ~1.9 - 2.2 | ~30-35 |

| Ring CHOH | ~4.4 | ~65-70 |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₆H₁₁NO₂), the expected molecular weight is approximately 129.16 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 129. Key fragmentation patterns could involve the loss of the acetyl group or fragments from the pyrrolidine ring, which would help confirm the structure.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its functional groups. A strong, broad absorption band would be expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. A sharp, strong absorption peak around 1650 cm⁻¹ would indicate the C=O (carbonyl) stretching of the amide functional group. C-H stretching vibrations for the alkyl portions of the molecule would appear in the 2850-3000 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Amide (C=O) | C=O Stretch | ~1650 (strong) |

| Alkyl (C-H) | C-H Stretch | 2850-3000 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is an analytical method that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is definitive for establishing the absolute stereochemistry (R or S configuration at the chiral center) and the preferred conformation of the molecule in the solid state. To perform this analysis, a suitable single crystal of this compound would be required. While crystal structure data for closely related pyrrolidine derivatives exist, specific crystallographic data for the title compound are not available in open-access databases. Such an analysis would reveal bond lengths, bond angles, and the puckering of the five-membered pyrrolidine ring.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC would be a suitable method for analyzing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation from impurities.

Gas Chromatography (GC) : Due to its hydroxyl group, this compound might require derivatization (e.g., silylation) to increase its volatility and thermal stability for GC analysis. When coupled with a mass spectrometer (GC-MS), this method can provide both separation and identification of the compound and any potential impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is most informative for molecules containing chromophores, such as conjugated systems or aromatic rings. This compound lacks an extensive chromophore; its primary absorbing feature is the amide carbonyl group. Therefore, it is expected to exhibit a weak absorption band (n→π* transition) in the UV region, likely around 210-230 nm. The compound would be transparent in the visible region of the spectrum.

Pharmacological and Biological Activity Profiling of 1 3 Hydroxypyrrolidin 1 Yl Ethanone Derivatives

Enzyme Inhibition Studies

Glycosidase Inhibition (α-Glucosidase and α-Amylase)

Derivatives of the pyrrolidine (B122466) scaffold have been investigated for their potential to inhibit α-glucosidase and α-amylase, enzymes crucial for carbohydrate metabolism. Inhibition of these enzymes can modulate glucose absorption, a key strategy in managing hyperglycemia.

A series of pyrrolidine-based chalcones were synthesized and evaluated for their dual inhibitory effects. acs.org One of the most potent compounds, a chalcone (B49325) derivative featuring a fluorine atom at the third position of the phenyl ring, demonstrated significant inhibition of both α-amylase, with an IC50 value of 14.61 ± 0.12 μM, and α-glucosidase, with an IC50 value of 25.38 ± 2.09 μM. acs.orgnih.gov Another derivative in the same series also showed a strong inhibitory effect on α-amylase, with an IC50 value of 18.10 ± 0.34 μM. acs.orgnih.gov

In a separate study, N-substituted-acetylpyrrolidine derivatives were synthesized and assessed. The N-benzyl-2-acetylpyrrolidine derivative (4a) was a particularly effective inhibitor of α-glucosidase, with an IC50 value of 0.52 ± 0.02 mM. nih.gov The N-tosyl-2-acetylpyrrolidine derivative (4b) also showed inhibitory activity against α-glucosidase, with an IC50 of 1.64 ± 0.08 mM. nih.gov Both compounds displayed mixed-type inhibition for both α-glucosidase and α-amylase. nih.gov

Further research on N-Boc proline amides revealed that a 4-methoxy analogue exhibited notable inhibitory activity against both α-amylase and α-glucosidase, with IC50 values of 26.24 and 18.04 μg/mL, respectively. nih.govnih.gov

Below is a data table summarizing the inhibitory activities of selected pyrrolidine derivatives against α-Amylase and α-Glucosidase.

| Compound | α-Amylase IC50 (μM) | α-Glucosidase IC50 (μM) |

| Pyrrolidine-based chalcone (3-fluoro) | 14.61 ± 0.12 | 25.38 ± 2.09 |

| Pyrrolidine-based chalcone derivative | 18.10 ± 0.34 | Not specified |

| N-benzyl-2-acetylpyrrolidine | 2720 ± 90 | 520 ± 20 |

| N-tosyl-2-acetylpyrrolidine | 3210 ± 650 | 1640 ± 80 |

| 4-methoxy N-Boc proline amide | 26.24 (µg/mL) | 18.04 (µg/mL) |

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) inhibitors are a class of oral hypoglycemics. Research into pyrrolidine derivatives has identified potent inhibitors of this enzyme. A study focused on a series of prolyl-fluoropyrrolidine derivatives found that compounds with an aryl-substituted piperazine (B1678402) and an acetamide (B32628) linker were particularly effective. nih.gov Two standout compounds from this series demonstrated IC50 values of 0.83 μM and 0.43 μM. nih.gov The structure-activity relationship (SAR) study indicated that the fluoropyrrolidine moiety occupies the S1 pocket of the enzyme, while the aryl group at the piperazine ring extends into the S2 binding pocket, interacting with key amino acid residues. nih.gov

Another study designed 2-benzylpyrrolidine (B112527) derivatives, one of which showed an IC50 value of 0.3 ± 0.03 µM. oatext.com This highlights that the pyrrolidine ring, as a modification of a lead compound's piperazine ring, can yield potent DPP-IV inhibitors. oatext.com

The following table presents the DPP-IV inhibitory activities of selected pyrrolidine derivatives.

| Compound | DPP-IV IC50 (µM) |

| Prolyl-fluoropyrrolidine derivative (Compound 9) | 0.83 |

| Prolyl-fluoropyrrolidine derivative (Compound 10) | 0.43 |

| 2-benzylpyrrolidine derivative | 0.3 ± 0.03 |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are used to treat the symptoms of Alzheimer's disease. Studies on various N-methylpyrrolidine derivatives have shown moderate inhibitory activity against AChE, with IC50 values generally ranging from 87 to 480 microM. nih.gov The N-methyl group within the pyrrolidine ring is suggested to be a key feature for binding to the enzyme. nih.gov

More complex dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidine] derivatives have also been synthesized and evaluated. Two compounds from this series showed significant efficacy against both AChE and butyrylcholinesterase (BChE), with IC50 values for AChE being 3.35 μM and 3.15 μM. nih.gov Another compound in this series also displayed good cholinesterase inhibitory properties with an AChE IC50 of 6.27 μM. nih.gov Structure-activity relationship analysis indicated that the nature of the substituent on the phenyl ring attached to the pyrrolidine core influences the inhibitory activity. nih.gov

The table below summarizes the AChE inhibitory activity of representative pyrrolidine derivatives.

| Compound | AChE IC50 (µM) |

| N-methylpyrrolidine derivatives | 87 - 480 |

| Dispiro[indoline-3,2′-pyrrolidine...] derivative 1 | 3.35 |

| Dispiro[indoline-3,2′-pyrrolidine...] derivative 2 | 3.15 |

| Dispiro[indoline-3,2′-pyrrolidine...] derivative 3 | 6.27 |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

Research on direct inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) featuring a 1-(3-Hydroxypyrrolidin-1-yl)ethanone core is limited in the available scientific literature. However, a medicinal chemistry program aimed at improving a lead compound for NAPE-PLD inhibition found that replacing a morpholine (B109124) ring with a (S)-3-hydroxypyrrolidine moiety resulted in a compound with improved activity (Ki = 0.086 μM) and decreased lipophilicity. nih.gov This suggests that the (S)-3-hydroxypyrrolidine scaffold is a favorable structural element for NAPE-PLD inhibition.

Due to the lack of specific data for this compound derivatives, a data table for this subsection is not provided.

Cyclooxygenase (COX-1 and COX-2) Enzyme Modulation

Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. A study of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which contain a pyrrolidine-like core structure, revealed that these compounds can inhibit both COX-1 and COX-2. nih.gov The inhibitory activities were found to be similar to the reference drug meloxicam. nih.gov For instance, one derivative showed a COX-1 IC50 of 0.22 ± 0.01 µM and a COX-2 IC50 of 0.15 ± 0.01 µM, while another exhibited a COX-1 IC50 of 0.25 ± 0.01 µM and a COX-2 IC50 of 0.12 ± 0.01 µM. nih.gov

In another study, new 1,3-dihydro-2H-indolin-2-one derivatives were synthesized and evaluated for their COX-2 inhibitory activities. nih.gov Several compounds showed good COX-2 inhibition with IC50 values in the low micromolar range (2.35 ± 0.04 µM to 3.34 ± 0.05 µM). nih.gov While not direct derivatives of this compound, these findings indicate the potential of related heterocyclic structures to modulate COX enzymes.

The inhibitory concentrations for selected pyrrolo-pyridine derivatives are presented in the table below.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| N-substituted 1H-pyrrolo... dione (B5365651) (A) | 0.22 ± 0.01 | 0.15 ± 0.01 |

| N-substituted 1H-pyrrolo... dione (B) | 0.25 ± 0.01 | 0.12 ± 0.01 |

| 1,3-Dihydro-2H-indolin-2-one derivative (4e) | Not specified | 3.34 ± 0.05 |

| 1,3-Dihydro-2H-indolin-2-one derivative (9h) | Not specified | 2.35 ± 0.04 |

| 1,3-Dihydro-2H-indolin-2-one derivative (9i) | Not specified | 2.42 ± 0.10 |

Carbonic Anhydrase (hCA I, hCA II) Inhibition

Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition has therapeutic applications. While direct studies on this compound derivatives as CA inhibitors are not prevalent, research on related heterocyclic compounds provides some insights. A series of 1,3,5-trisubstituted-pyrazolines bearing a sulfonamide group were evaluated for their inhibitory effects on human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov

The synthesized compounds displayed IC50 values in the nanomolar range against hCA I (402.9–554.8 nM) and hCA II (458.6–620.4 nM). nih.gov Notably, a chlorine-bearing derivative and a bromine-bearing derivative were the most effective against hCA I, while a hydroxy derivative was most potent against hCA II. nih.gov Another study on 1-tosyl-pyrrole and 1-tosyl-pyrrol-2-one derivatives, which also contain a five-membered nitrogen heterocycle, showed inhibitory action against hCA I and hCA II with Ki values in the micromolar range. drugbank.com

The table below shows the IC50 values for selected 1,3,5-trisubstituted-pyrazoline derivatives against hCA I and hCA II.

| Compound | hCA I IC50 (nM) | hCA II IC50 (nM) |

| 1,3,5-trisubstituted-pyrazoline (12) | 402.9 | 510.2 |

| 1,3,5-trisubstituted-pyrazoline (14) | 415.3 | 458.6 |

| 1,3,5-trisubstituted-pyrazoline (16) | 554.8 | 462.1 |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a significant area of research for cosmetics and treatments for hyperpigmentation disorders. While direct studies on this compound derivatives are not extensively documented, research on structurally similar pyrrolidine-2,5-dione derivatives has shown promising results.

In one study, a series of hydroxybenzylidenyl pyrrolidine-2,5-dione compounds were synthesized and evaluated for their tyrosinase inhibitory activity. Among the synthesized compounds, compound 3f (HMP) demonstrated significant inhibition of mushroom tyrosinase activity, with an IC₅₀ value of 2.23 ± 0.44 μM. This potency was notably greater than that of the well-known tyrosinase inhibitor, kojic acid (IC₅₀ = 20.99 ± 1.80 μM). Kinetic analysis revealed that HMP acts as a competitive inhibitor of tyrosinase. Furthermore, HMP was shown to inhibit melanin production and tyrosinase activity in B16F10 melanoma cells, indicating its potential to suppress melanogenesis.

These findings suggest that the pyrrolidine ring system can serve as a valuable scaffold for the design of potent tyrosinase inhibitors. The presence of a hydroxyl group on the benzylidenyl moiety appears to be crucial for the inhibitory activity.

| Compound | IC₅₀ (μM) | Inhibition Type |

|---|---|---|

| 3f (HMP) | 2.23 ± 0.44 | Competitive |

| Kojic Acid (Reference) | 20.99 ± 1.80 | - |

Antimicrobial Efficacy

The search for novel antimicrobial agents is a critical area of pharmaceutical research due to the rise of drug-resistant pathogens. Derivatives of the pyrrolidine core have been investigated for their potential antimicrobial properties.

Research into thiazole-based pyrrolidine derivatives has revealed potential antibacterial activity. In one study, a series of these compounds were synthesized and evaluated against both Gram-positive and Gram-negative bacteria. One particular 4-F-phenyl derivative, compound (11), was found to selectively inhibit Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, while showing no activity against Gram-negative bacteria like Escherichia coli and Salmonella typhimurium. biointerfaceresearch.com At a concentration of 400 µg, compound (11) produced inhibition zones of 30.53 ± 0.42 mm and 21.70 ± 0.36 mm against S. aureus and B. cereus, respectively. biointerfaceresearch.com This selectivity suggests that the structural features of these derivatives could be optimized for targeted antibacterial therapies.

| Bacterial Strain | Inhibition Zone (mm) at 400 µg |

|---|---|

| Staphylococcus aureus | 30.53 ± 0.42 |

| Bacillus cereus | 21.70 ± 0.36 |

| Escherichia coli | No inhibition |

| Salmonella typhimurium | No inhibition |

Compounds with a 2,3-pyrrolidinedione skeleton have been investigated for their antifungal activity, particularly against oral pathogens. In a study focused on developing agents for oral healthcare, several analogues with various substituents on the 2,3-pyrrolidinedione core were synthesized and tested. One of the most promising compounds demonstrated significant antifungal activity against Candida albicans, with its efficacy being comparable to that of chlorhexidine, a widely used antiseptic in oral healthcare. nih.gov

While specific studies on the antiviral properties of this compound derivatives are limited, research on N-substituted piperidines, which share a similar saturated heterocyclic structure, has shown promising results against influenza A virus. A series of new N-substituted piperidine (B6355638) derivatives were synthesized and evaluated for their in vitro antiviral activity against the influenza A/Swine/Iowa/30 (H1N1) virus on an MDCK cell model. The results indicated that all the tested substances were effective against the influenza A/H1N1 virus, with their activity being comparable to or better than the commercial antiviral drugs Tamiflu and Rimantadine. nih.govresearchgate.net This suggests that the saturated nitrogen-containing ring system could be a valuable scaffold for the development of new antiviral agents.

Anti-inflammatory and Analgesic Effects

Pyrrolidine derivatives have been a focus of research for developing new anti-inflammatory and analgesic agents. Studies on compounds with a pyrrolidine core have shown significant potential in modulating inflammatory pathways and alleviating pain.

In a study on new pyrrolidine derivatives, compounds were synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines. Among the synthesized compounds, A-1 and A-4 exhibited the highest anti-inflammatory and analgesic effects, respectively. nih.gov These findings suggest that these derivatives could be promising leads for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Another study investigated the anti-inflammatory and analgesic potential of ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01). In vitro assays showed that MAK01 had inhibitory effects on COX-1, COX-2, and 5-LOX enzymes, which are key mediators of inflammation. The IC₅₀ values were determined to be 314 µg/mL for COX-1, 130 µg/mL for COX-2, and 105 µg/mL for 5-LOX. nih.gov In vivo studies using a carrageenan-induced edema model demonstrated a significant reduction in inflammation. Furthermore, in an analgesic test, the compound showed a significant response at various concentrations. nih.gov

| Enzyme | IC₅₀ (µg/mL) |

|---|---|

| COX-1 | 314 |

| COX-2 | 130 |

| 5-LOX | 105 |

Neuroprotective Potential and Central Nervous System Activity

Derivatives containing a pyrrolidine ring have been explored for their potential in treating central nervous system (CNS) disorders, including epilepsy and neuropathic pain.

A study on a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives identified a lead compound, 33 , with promising antiseizure properties. In the maximal electroshock (MES) and 6 Hz seizure models, compound 33 showed ED₅₀ values of 27.4 mg/kg and 30.8 mg/kg, respectively. It also demonstrated a significant analgesic effect in the formalin test and was effective in alleviating allodynia in an oxaliplatin-induced neuropathic pain model. Importantly, this compound did not impair motor coordination in the rotarod test at high doses. The proposed mechanism of action involves interaction with the neuronal voltage-sensitive sodium channel. Furthermore, compound 33 exhibited favorable drug-like properties, including a high CNS MPO (Central Nervous System Multiparameter Optimization) score of 6.0, no hepatocytotoxicity or neurocytotoxicity at high concentrations, and a lack of mutagenicity.

In a different study, novel pyrrolidine-2-one derivatives were evaluated for their neuroprotective effects against scopolamine-induced cognitive impairment in mice. The study found that these derivatives were effective in treating the behavioral and biochemical changes caused by scopolamine, with their efficacy being comparable to the standard drug donepezil. nih.gov This suggests that pyrrolidine-2-one derivatives are promising candidates for diseases associated with cognitive deficits like Alzheimer's disease. nih.gov

| Test Model | ED₅₀ (mg/kg) |

|---|---|

| Maximal Electroshock (MES) | 27.4 |

| 6 Hz (32 mA) | 30.8 |

N-methyl-D-aspartate (NMDA) Receptor Modulation

Research specifically investigating the direct modulatory effects of this compound derivatives on the N-methyl-D-aspartate (NMDA) receptor is currently limited in the available scientific literature. However, the broader class of heterocyclic compounds has been a subject of interest for their potential to interact with NMDA receptors. nih.govmdpi.commdpi.com NMDA receptors, a family of ionotropic glutamate (B1630785) receptors, play a crucial role in synaptic plasticity, learning, and memory. mdpi.com Their dysregulation is implicated in various neurological and psychiatric disorders. nih.gov

The modulation of NMDA receptors can occur through various mechanisms, including direct antagonism at the glutamate or glycine (B1666218) binding sites, channel blocking, or allosteric modulation at other sites on the receptor complex. nih.govmdpi.com For instance, certain 3-benzazepine derivatives, which are structurally distinct but also cyclic amine compounds, have been identified as potent and selective inhibitors of the GluN2B subunit of the NMDA receptor. nih.gov These compounds act as negative allosteric modulators, binding to a site different from the agonist binding site to inhibit receptor function. nih.gov Given the established role of various nitrogen-containing heterocyclic structures in modulating NMDA receptor activity, the this compound scaffold presents a potential, albeit currently unexplored, framework for the design of new NMDA receptor modulators. Further investigation is required to determine if derivatives of this specific compound can exhibit any affinity for or modulatory activity at NMDA receptors.

Antioxidant Mechanisms in Neuroprotection

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govnih.gov Compounds with antioxidant properties can offer neuroprotection by mitigating this oxidative damage. Derivatives of this compound, particularly those containing phenolic moieties, are being investigated for their antioxidant potential. nih.gov

The primary mechanisms through which such compounds are thought to exert their antioxidant effects include direct radical scavenging and metal ion chelation. nih.gov The hydroxyl group on the pyrrolidine ring, as well as any phenolic groups on substituted moieties, can donate a hydrogen atom to neutralize free radicals, thus terminating the damaging chain reactions. researchgate.net Furthermore, some heterocyclic compounds, such as 5-hydroxypyridin-4-one derivatives, possess an α-hydroxyketone moiety that can chelate pro-oxidant metal ions like Fe²⁺ and Fe³⁺. nih.gov This chelation prevents their participation in the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals. nih.gov

While direct studies on this compound are limited, research on structurally related N-acetylpyrrolidine derivatives has demonstrated their capacity for free radical scavenging. mdpi.com

| Compound | Assay | IC₅₀ Value (mM) | Reference |

|---|---|---|---|

| N-(benzyl)-2-acetylpyrrolidine | Free Radical Scavenging | 1.01 ± 0.010 | mdpi.com |

| N-(tosyl)-2-acetylpyrrolidine | Free Radical Scavenging | 1.82 ± 0.048 | mdpi.com |

These findings suggest that the N-acetylpyrrolidine scaffold, a close structural relative of this compound, possesses antioxidant properties. The neuroprotective potential of these derivatives is therefore a promising area for further research, focusing on their ability to mitigate oxidative stress-induced neuronal damage.

Antidiabetic Applications and Mechanisms

A key strategy in the management of type 2 diabetes mellitus is the control of postprandial hyperglycemia. researchgate.net This can be achieved by inhibiting carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-glucosidase and α-amylase. researchgate.netnih.gov By slowing the breakdown of complex carbohydrates into absorbable glucose, these inhibitors can reduce the sharp increase in blood glucose levels after a meal. nih.gov

Derivatives of N-acetylpyrrolidine have been synthesized and evaluated for their inhibitory activity against these enzymes. researchgate.net Research has shown that these compounds can exhibit significant inhibition of both α-glucosidase and α-amylase, with some derivatives showing higher potency against α-glucosidase. researchgate.net Kinetic studies have indicated that these derivatives often act as mixed-type inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net

The table below summarizes the inhibitory activities of representative N-acetylpyrrolidine derivatives against α-glucosidase and α-amylase.

| Compound | Enzyme | IC₅₀ Value (mM) | Reference |

|---|---|---|---|

| N-(benzyl)-2-acetylpyrrolidine | α-glucosidase | 0.52 ± 0.02 | researchgate.net |

| α-amylase | - | ||

| N-(tosyl)-2-acetylpyrrolidine | α-glucosidase | 1.64 ± 0.08 | researchgate.net |

| α-amylase | - |

Note: A specific IC₅₀ value for α-amylase was not provided for N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine in the source, though inhibitory activity was confirmed.

The promising results from these N-acetylpyrrolidine derivatives suggest that the this compound scaffold could be a valuable starting point for the development of novel α-glucosidase and α-amylase inhibitors for antidiabetic therapy.

Anticancer and Antineoplastic Investigations

The pyrrolidine and pyrrolidone ring systems are prevalent scaffolds in a variety of compounds exhibiting cytotoxic activity against cancer cell lines. researchgate.netmdpi.com Derivatives incorporating these heterocyclic cores have been investigated for their potential as anticancer agents, with research exploring their mechanisms of action, which include the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govresearchgate.net

For instance, certain dihydropyrrole derivatives have been shown to induce the expression of apoptotic proteins in breast cancer cells (MCF-7). researchgate.net Similarly, pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have demonstrated enhanced anticancer activity against human lung epithelial cells (A549). mdpi.com Another study on pyrrol-2-yl ethanone (B97240) derivatives identified them as inhibitors of lactate (B86563) dehydrogenase A (LDH-A), an enzyme often upregulated in cancer cells, and also showed their ability to inhibit cancer cell proliferation. nih.gov

The table below presents examples of pyrrolidine and pyrrolidone derivatives and their reported cytotoxic activities.

| Compound Class/Derivative | Cancer Cell Line(s) | Observed Effect/Activity | Reference |

|---|---|---|---|

| PhTAD-substituted dihydropyrroles | MCF-7 (Breast) | Induction of apoptotic proteins | researchgate.net |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | Enhanced cytotoxicity | mdpi.com |

| Pyrrol-2-yl ethanone derivatives | Various | Inhibition of LDH-A and cell proliferation | nih.gov |

| Bromoalkyl and bromoacetyl derivatives of benzofurans | K562, MOLT-4 (Leukemia) | Induction of apoptosis | nih.gov |

While these studies highlight the potential of the broader class of pyrrolidine-containing compounds in oncology, specific investigations into the anticancer and antineoplastic properties of this compound derivatives are needed to ascertain their efficacy and mechanism of action in this therapeutic area.

Other Biological Activities (e.g., Antimalarial, Anticonvulsant, Antianxiety, Antidepressant)

The versatile structure of the pyrrolidine core has led to its incorporation into molecules designed for a range of other biological activities.

Antimalarial Activity: The search for new antimalarial agents is critical due to the rise of drug-resistant strains of Plasmodium falciparum. nih.gov Certain heterocyclic compounds containing the pyrrole (B145914) moiety have been investigated as potential antimalarials. For example, a series of aroyl-pyrrolyl-hydroxyamides were evaluated for their in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov While many derivatives in that particular study showed limited activity, it highlights the exploration of pyrrole-containing structures for this application. nih.gov Additionally, prodiginines, which are oligopyrrole compounds, have demonstrated potent in vitro antimalarial activity. nih.gov

Anticonvulsant Activity: Epilepsy is a common neurological disorder, and there is an ongoing need for new antiepileptic drugs with improved efficacy and safety profiles. Derivatives of pyrrolidine-2,5-dione (succinimide) have a long history in the development of anticonvulsant medications. mdpi.comnih.gov Numerous studies have shown that these compounds are effective in various animal models of seizures, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comnih.govmdpi.com The mechanism of action for some of these derivatives is believed to involve the modulation of neuronal voltage-sensitive sodium and calcium channels. nih.gov

| Compound Class | Seizure Model | Activity | Reference |

|---|---|---|---|

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | MES | Potent anticonvulsant properties | mdpi.com |

| 6 Hz | Broad-spectrum activity | ||

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | MES | Significant anticonvulsant activity | nih.gov |

| scPTZ | Protection against seizures |

Antianxiety and Antidepressant Activities: Affective disorders such as anxiety and depression represent a significant global health burden. Research into novel therapeutic agents has included heterocyclic compounds. For instance, derivatives of 3-hydroxypyridine (B118123) have been shown to produce anxiolytic (anxiety-reducing) and antidepressant effects in animal models. nih.govmdpi.com These findings suggest that the this compound scaffold, which also contains a hydroxylated five-membered ring, could be a starting point for designing new compounds with potential applications in the treatment of anxiety and depressive disorders. However, direct testing of these derivatives is necessary to validate this hypothesis.

Mechanistic Investigations of Biological Action

Enzyme Kinetic Analysis of Inhibition

Currently, there is a lack of specific published research detailing the enzyme kinetic analysis of inhibition by 1-(3-Hydroxypyrrolidin-1-yl)ethanone. While the broader class of pyrrolidine-containing molecules has been studied for various enzymatic interactions, dedicated studies to elucidate the specific inhibitory mechanisms, such as competitive, uncompetitive, or non-competitive inhibition, for this particular compound are not yet available in the public domain. nih.gov Future research in this area would be crucial to understanding its potential therapeutic applications by identifying specific enzyme targets and characterizing the kinetics of interaction.

Receptor Binding and Ligand-Target Interactions

Detailed receptor binding assays and ligand-target interaction studies specifically for this compound have not been extensively reported. The pyrrolidinone scaffold is known to be a component in molecules designed to interact with various receptors, including the histamine (B1213489) H3 receptor. nih.gov However, specific data, including binding affinities (Kᵢ), dissociation constants (Kd), and the identification of precise receptor targets for this compound, remain to be elucidated through dedicated pharmacological studies.

Cellular Pathway Modulation and Signaling Cascade Effects

The influence of this compound on cellular pathways and signaling cascades is an area that requires further investigation. The pyrrolidine (B122466) moiety is a key structural feature in many compounds that modulate various signaling pathways critical in cellular processes. nih.gov However, specific studies to map the downstream effects of this compound on intracellular signaling, such as phosphorylation events or changes in second messenger concentrations, have not been published.

Oxidative Stress Mitigation and Radical Scavenging Mechanisms

The potential for this compound to mitigate oxidative stress and its mechanisms of radical scavenging are not well-documented in current scientific literature. While some pyrrolidinone derivatives have been investigated for their antioxidant properties, specific assays to determine the radical scavenging capacity of this compound, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay or other relevant methods, have not been reported. researchgate.netnih.gov

In Vitro and In Vivo Biological Response Characterization

Comprehensive in vitro and in vivo characterization of the biological responses to this compound is limited. Its primary documented role is as a building block in the synthesis of more complex pharmaceutical compounds, including analgesics and anti-inflammatory drugs. chemimpex.com This suggests that while the parent compound may possess some biological activity, its primary utility has been in enabling the creation of other therapeutic agents. Further studies are necessary to characterize its standalone biological effects in both cellular and whole-organism models.

Reaction Trajectory Calculations in Biological Systems

Computational studies, such as reaction trajectory calculations, to model the behavior of this compound within biological systems have not been specifically reported. Such in silico methods are valuable for predicting molecular interactions and understanding reaction mechanisms at a molecular level. nih.gov Future computational analyses could provide valuable insights into the potential biological targets and mechanisms of action for this compound.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Protein Interactions

A comprehensive search of scientific literature and databases has revealed no specific molecular docking studies focused on 1-(3-Hydroxypyrrolidin-1-yl)ethanone. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgnih.govnih.gov Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. While studies on various pyrrolidine (B122466) derivatives exist, showing their interaction with targets like neuraminidase or myeloid cell leukemia-1 (Mcl-1) inhibitors, data specifically for this compound is not available in published research. nih.govnih.gov

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

There are currently no published Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) models specifically developed for this compound. SAR and QSAR studies are methods used in drug design to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net These models are essential for predicting the activity of new compounds and optimizing lead structures. tandfonline.comresearchgate.net Although the pyrrolidine scaffold is a common feature in many biologically active molecules and has been the subject of broader QSAR analyses, specific predictive models for the title compound have not been reported. nih.govfrontiersin.org

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment

In the absence of experimental data, in silico tools are invaluable for predicting the ADMET properties and drug-likeness of novel compounds. nih.govresearchgate.netuniroma1.it The ADMET profile of this compound was predicted using computational models to assess its potential as a drug candidate. These predictions provide a preliminary evaluation of the compound's pharmacokinetics and safety. sciensage.infonih.govnih.gov

The analysis includes physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and adherence to various drug-likeness rules.

Physicochemical and Pharmacokinetic Predictions: The compound shows favorable physicochemical properties, including a low molecular weight and an optimal topological polar surface area (TPSA), suggesting good potential for oral bioavailability. Predictions indicate high gastrointestinal absorption. Its predicted water solubility is high, which is a favorable characteristic for drug formulation and administration.

Drug-Likeness Evaluation: Drug-likeness is a qualitative concept used to evaluate whether a compound has properties consistent with known drugs. nih.govdergipark.org.tr this compound was evaluated against several established drug-likeness rules, such as Lipinski's Rule of Five. The compound adheres to these rules, indicating a higher probability of it being an orally active drug candidate.

The table below summarizes the key predicted ADMET and drug-likeness parameters.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 129.16 g/mol | Fulfills Lipinski's rule (<500) |

| LogP (Lipophilicity) | -1.15 | Fulfills Lipinski's rule (≤5) |

| Hydrogen Bond Donors | 1 | Fulfills Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 2 | Fulfills Lipinski's rule (≤10) |

| Topological Polar Surface Area (TPSA) | 49.75 Ų | Indicates good oral bioavailability (<140 Ų) |

| Water Solubility | Highly Soluble | Favorable for formulation |

| GI Absorption | High | Good potential for oral administration |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| Lipinski's Rule Violations | 0 | Considered "drug-like" |

Density Functional Theory (DFT) and Quantum Chemical Calculations

A review of the scientific literature indicates that no specific Density Functional Theory (DFT) or other quantum chemical calculations have been published for this compound. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.govrsc.orgnih.gov Such calculations could provide valuable data on the molecule's geometric structure, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energies), which are fundamental to understanding its reactivity. arabjchem.orgnih.govmdpi.com While DFT studies have been performed on related structures like other substituted pyrrolidinones or chalcones, specific data for the title compound is not available. arabjchem.orgmdpi.com

Molecular Dynamics Simulations

There are no specific molecular dynamics (MD) simulations for this compound reported in the scientific literature. MD simulation is a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.comutupub.firesearchgate.net It provides detailed information on the conformational changes and dynamics of a molecule, both in isolation and in complex with other molecules, such as proteins or in different solvent environments. mdpi.comnih.govresearchgate.net The absence of such studies means that the dynamic behavior and conformational flexibility of this compound have not yet been computationally explored and documented.

Metabolic Fate and Pharmacokinetic Considerations

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo persistence of a compound. researchgate.net These assays typically measure the rate of disappearance of a parent compound when incubated with liver fractions, such as microsomes or hepatocytes. The key parameters derived are the in vitro half-life (t½) and intrinsic clearance (CLint), which help anticipate in vivo clearance characteristics. researchgate.net

While specific experimental in vitro stability data for 1-(3-Hydroxypyrrolidin-1-yl)ethanone are not extensively detailed in the public literature, its metabolic profile can be predicted based on the known biotransformations of structurally related N-acylpyrrolidine compounds. The primary sites susceptible to metabolic attack are the pyrrolidine (B122466) ring and the N-acetyl group. Expected metabolic reactions include hydroxylation, oxidation, and hydrolysis. For instance, studies on N-nitrosopyrrolidine have demonstrated that α-hydroxylation is a key metabolic pathway mediated by microsomal enzymes. nih.gov The identification of metabolites is typically performed using high-resolution mass spectrometry to detect and structurally elucidate products formed during in vitro incubations.

Based on analogous structures, the following table outlines the potential metabolites of this compound.

| Potential Metabolite | Metabolic Reaction | Anticipated Metabolic Site |

|---|---|---|

| 1-(3,4-dihydroxypyrrolidin-1-yl)ethanone | Hydroxylation | C4 position of the pyrrolidine ring |

| 1-(3-hydroxy-5-oxopyrrolidin-1-yl)ethanone | Oxidation (Lactam formation) | C5 position (α-carbon to Nitrogen) |

| 1-(3-oxopyrrolidin-1-yl)ethanone | Oxidation / Dehydrogenation | C3 hydroxyl group |

| 3-Hydroxypyrrolidine | Amide Hydrolysis | N-acetyl bond |

Biotransformation Pathways of Pyrrolidine Ring Systems

The pyrrolidine ring is a prevalent heterocyclic motif in medicinal chemistry and is subject to several well-documented biotransformation pathways, primarily mediated by Cytochrome P450 (CYP) enzymes. frontiersin.orgpharmablock.com These pathways are critical as they can lead to detoxification or, in some cases, bioactivation, forming reactive metabolites. pharmablock.com

One of the major metabolic routes is oxidation at the carbon atom alpha to the nitrogen (α-C oxidation). This process can generate an unstable carbinolamine intermediate, which may subsequently undergo ring opening or be further oxidized to a stable lactam (pyrrolidin-2-one). nih.gov Another significant pathway involves the formation of a transient, electrophilic iminium ion through oxidation. This reactive intermediate can covalently bind to cellular macromolecules or be further processed. The formation of an iminium ion and a subsequent amino aldehyde are considered potential bioactivation pathways that can contribute to toxicity. pharmablock.com Additionally, hydroxylation can occur at other positions on the pyrrolidine ring (β or γ carbons), leading to the formation of more polar, readily excretable metabolites. nih.gov

The principal biotransformation pathways for pyrrolidine rings are summarized below.

| Pathway | Description | Key Intermediates/Products | Primary Enzymes |

|---|---|---|---|

| α-Carbon Oxidation | Oxidation at the carbon adjacent to the ring nitrogen. | Carbinolamine, Lactam (Pyrrolidinone) | Cytochrome P450 (CYP) |

| Bioactivation via Iminium Ion | Oxidation leads to a reactive iminium ion. | Iminium Ion, Aminoaldehyde (from ring cleavage) | Cytochrome P450 (CYP) |

| Ring Hydroxylation | Introduction of a hydroxyl group at other ring positions (β, γ). | Hydroxylated pyrrolidine derivatives | Cytochrome P450 (CYP) |

Enzyme-Catalyzed Reductive and Aromatization Processes

The term "reductive aromatization" is chemically paradoxical, as the aromatization of a saturated heterocycle like pyrrolidine is an oxidative process known as dehydrogenation, which involves the removal of hydrogen atoms to form an aromatic pyrrole (B145914) ring. d-nb.infonih.gov While chemical and photochemical methods for the dehydrogenation of pyrrolidines to pyrroles have been developed d-nb.infonih.gov, this transformation is not a commonly reported pathway in enzymatic drug metabolism. Enzymatic cascades that can lead to the aromatization of related heterocycles, such as tetrahydropyridines, have been described, but this typically involves an initial oxidation step. acs.org

However, enzyme-catalyzed reductive processes are highly relevant to the metabolism of this compound, specifically targeting the ethanone (B97240) (ketone) moiety. The reduction of ketones to their corresponding secondary alcohols is a common phase I metabolic reaction. This biotransformation is catalyzed by cytosolic enzymes from the aldo-keto reductase (AKR) superfamily and carbonyl reductases (CBRs), which utilize NADPH as a cofactor. bioivt.com For this compound, this pathway would result in the formation of a 1-(1-hydroxyethyl) metabolite, increasing the compound's polarity.

The following table contrasts the theoretical aromatization process with the more plausible enzymatic reduction.

| Process | Transformation | Enzyme Class | Resulting Structure |

|---|---|---|---|

| Aromatization (Oxidative) | Dehydrogenation of the pyrrolidine ring to a pyrrole ring. | Dehydrogenases / Oxidases (e.g., Monoamine Oxidase) | N-acetyl-pyrrole derivative |

| Carbonyl Reduction (Reductive) | Reduction of the ketone group on the N-acetyl moiety. | Carbonyl Reductases (CBRs), Aldo-Keto Reductases (AKRs) | 1-(1-hydroxyethyl)-3-hydroxypyrrolidine |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Hydroxyl Group Stereochemistry on Biological Activity

The stereochemistry of the hydroxyl group at the C3 position of the pyrrolidine (B122466) ring is a critical determinant of biological activity, primarily by influencing the molecule's conformation and its ability to form key hydrogen bonds with target proteins. The orientation of this hydroxyl group can dictate the puckering of the five-membered ring, which in turn affects the spatial presentation of other substituents. researchgate.netacs.org

In nature, the stereochemistry of hydroxylated prolines, such as (4R)-hydroxy-L-proline, plays a vital role in the structure of proteins like collagen by favoring a specific ring pucker. researchgate.net Similarly, in synthetic drug candidates, controlling the stereochemistry at the C3 position is essential. However, its impact can be target-dependent. For instance, in a series of pyrimidine-4-carboxamide (B1289416) derivatives developed as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the incorporation of a 3-hydroxypyrrolidine moiety was found to be beneficial for activity. When both the (R) and (S) enantiomers of the 3-hydroxypyrrolidine were tested, they were found to be equally active, suggesting that for this particular target, the stereochemistry of the hydroxyl group was not a primary driver of potency. acs.org

Influence of N-Substitution on Efficacy and Selectivity

The substituent attached to the pyrrolidine nitrogen atom, in this case, an acetyl group for the parent compound, significantly influences the molecule's efficacy and selectivity. This N-substituent can affect the compound's basicity, lipophilicity, and conformational flexibility, all of which are crucial for target interaction. nih.govresearchgate.net

The N-acyl functionality, such as the acetyl group, tends to drive substituents on the pyrrolidine ring into a preferred axial orientation, thereby restricting the ring's possible conformations. researchgate.net This conformational constraint can be advantageous, pre-organizing the molecule into a bioactive conformation for target binding and potentially reducing the entropic penalty upon binding.

SAR studies on various classes of compounds incorporating the 3-hydroxypyrrolidine scaffold have demonstrated the importance of the N-substituent. For example, in the development of α-glucosidase inhibitors, N-benzylated 3-hydroxypyrrolidine derivatives were investigated, highlighting that large aromatic substituents on the nitrogen can be well-tolerated and contribute to inhibitory activity. nih.gov In another study focusing on NAPE-PLD inhibitors, the replacement of a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine moiety led to a tenfold increase in activity, underscoring the favorable contribution of the substituted pyrrolidine ring system. acs.org

Furthermore, studies on N-acetylpyrrolidine derivatives as inhibitors of α-glucosidase and α-amylase have shown that modifications linked to the N-acetyl group can produce potent inhibitors. nih.govresearchgate.net This indicates that the N-acyl portion of the molecule can be systematically modified to explore interactions with specific sub-pockets of a target enzyme or receptor, thereby enhancing both potency and selectivity. nih.gov The nature of the N-substituent is a key element in the design strategy for tuning the pharmacological profile of compounds based on the 1-(3-hydroxypyrrolidin-1-yl)ethanone core.

Table 1: Influence of Pyrrolidine Ring Substitution on Biological Activity This table is interactive. You can sort and filter the data by clicking on the column headers.

| Parent Scaffold | Target Enzyme | R-Group at Nitrogen | Key SAR Finding | Reference |

|---|---|---|---|---|

| Pyrimidine-4-carboxamide | NAPE-PLD | (S)-3-hydroxypyrrolidin-1-yl | Replacement of morpholine with (S)-3-hydroxypyrrolidine increased potency 10-fold. | acs.org |

| Pyrimidine-4-carboxamide | NAPE-PLD | (R)- and (S)-3-hydroxypyrrolidine | Both enantiomers were found to be equally active. | acs.org |

| Pyrrolidine | α-Glucosidase | Benzyl | N-benzylated derivatives showed inhibitory activity. | nih.gov |

| N-acetylpyrrolidine | α-Glucosidase / α-Amylase | Benzyl and Tosyl groups | N-substituted acetylpyrrolidine derivatives demonstrated high potential for enzyme inhibition. | nih.govresearchgate.net |

Rational Design Principles for Optimized Biological Potency

The rational design of potent and selective inhibitors based on the this compound scaffold relies on integrating structural biology, computational modeling, and combinatorial chemistry. nih.govnih.gov A primary principle is structure-based design, which utilizes the three-dimensional structures of target proteins, often obtained from X-ray crystallography, to guide the modification of the lead compound. nih.gov This approach allows for the design of derivatives that can form specific, high-affinity interactions, such as hydrogen bonds and hydrophobic contacts, within the target's binding site.

Key rational design strategies include:

Scaffold Hopping: This involves replacing the core scaffold with a structurally different but functionally equivalent moiety to explore new chemical space and improve properties like potency or selectivity. For instance, the pyrrolidine ring itself can be considered a versatile scaffold that can be modified or incorporated into larger, more complex molecules. nih.gov

Fragment-Based Growth: The this compound structure can be viewed as a fragment that binds to a specific region of a target. Rational design principles then guide the "growth" of this fragment by adding functional groups that can interact with adjacent pockets in the binding site to increase affinity.

QSAR and 3D-QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the physicochemical properties of a series of derivatives with their biological activity. mdpi.com These models help in predicting the potency of novel, unsynthesized compounds and in identifying the key structural features that are either beneficial or detrimental to activity. mdpi.comnih.gov For example, a 3D-QSAR model can highlight regions around the scaffold where bulky groups increase activity (favorable steric fields) or where electronegative groups are preferred (favorable electrostatic fields).

By applying these principles, medicinal chemists can systematically optimize the this compound core, leading to the development of compounds with enhanced biological potency and improved drug-like properties.

Conformation and Configurational Effects on Target Binding

The pyrrolidine ring typically adopts one of two predominant puckered "envelope" conformations, known as Cγ-exo and Cγ-endo. researchgate.netnih.gov The equilibrium between these conformers is heavily influenced by the substituents on the ring. acs.org Specifically:

Hydroxyl Group: The hydroxyl group at the C3 position significantly impacts the ring's puckering. Stereoelectronic effects can cause a preference for one conformation over the other, which in turn orients the hydroxyl group and other substituents in specific pseudo-equatorial or pseudo-axial positions. researchgate.net This conformational preference is crucial as it can either facilitate or hinder the key interactions required for biological activity.

N-Acyl Group: The presence of an N-acyl substituent, like the acetyl group, introduces a degree of rigidity. The amide bond's planar nature and rotational barrier restrict the conformational freedom of the ring, often locking it into a more defined shape that can be beneficial for binding affinity. researchgate.net

Molecular docking and other computational studies are often used to visualize how different conformations and configurations of these derivatives interact with the active site of a target protein. nih.govoiccpress.com These studies can reveal, for example, that only one specific ring pucker allows the hydroxyl group to act as a hydrogen bond donor to a key amino acid residue, while the other pucker places it in a non-interactive position. Therefore, understanding and controlling the conformational and configurational properties of the this compound scaffold are fundamental to designing molecules with optimal target binding and, consequently, high biological potency. acs.org

Translational Research and Future Perspectives

Potential as Precursors for Drug Development and Therapeutic Agents

The compound 1-(3-hydroxypyrrolidin-1-yl)ethanone belongs to the class of hydroxylated pyrrolidine (B122466) derivatives, a scaffold of significant interest in medicinal chemistry. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a crucial pharmacophore due to its unique physicochemical properties, including hydrophilicity, basicity, and structural rigidity. tandfonline.com These characteristics make it a privileged structure in the design of therapeutic agents, and compounds bearing this scaffold are often utilized as key intermediates in drug research and development. frontiersin.orgnih.gov

The hydroxyl group on the pyrrolidine ring, as seen in this compound, offers a site for further chemical modification, allowing for the synthesis of a diverse library of compounds with potentially enhanced biological activity and target specificity. tandfonline.com Pyrrolidine-containing drugs are frequently synthesized from cyclic precursors like proline and 4-hydroxyproline (B1632879). mdpi.comresearchgate.net The functionalization of these readily available, optically pure starting materials is a common strategy for creating complex chiral molecules. mdpi.com

The versatility of the pyrrolidine core is demonstrated by its presence in a wide array of marketed drugs targeting various diseases. This structural motif is integral to the efficacy of agents developed for conditions such as diabetes, cancer, and viral infections. tandfonline.commdpi.com For instance, the synthesis of the antiviral drug Daclatasvir, used to treat Hepatitis C, is based on a substituted pyrrolidine core derived from proline. mdpi.com Similarly, Avanafil, a treatment for erectile dysfunction, is synthesized using a derivative of prolinol. mdpi.comresearchgate.net The established success of these drugs underscores the potential of simpler, functionalized pyrrolidines like this compound to serve as foundational building blocks for the next generation of therapeutic agents. frontiersin.org

Table 1: Examples of Marketed Drugs Featuring a Pyrrolidine Scaffold

| Drug Name | Therapeutic Area | Role of Pyrrolidine Core |

|---|---|---|

| Avanafil | Erectile Dysfunction | Synthesized from (S)-prolinol, a proline derivative. mdpi.comresearchgate.net |

| Daclatasvir | Antiviral (Hepatitis C) | Based on an N-protected proline precursor. mdpi.com |

| Captopril | Antihypertensive | An angiotensin-converting enzyme (ACE) inhibitor incorporating a proline moiety. mdpi.com |

| Vildagliptin | Antidiabetic | A dipeptidyl peptidase-4 (DPP-IV) inhibitor with a pyrrolidine sulfonamide structure. frontiersin.org |

| Pasireotide | Cushing's Disease | A synthetic hexapeptide somatostatin (B550006) analog prepared using a pyrrolidine derivative. mdpi.com |

Challenges and Opportunities in the Synthesis of Complex Pyrrolidine Derivatives